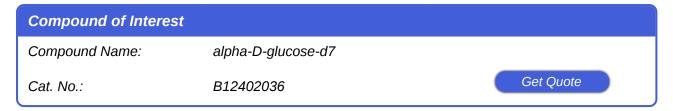


A Technical Guide to Alpha-D-Glucose-d7: Commercial Availability and Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **alpha-D-glucose-d7**, a deuterated isotopologue of glucose, and its applications in scientific research, particularly in the fields of metabolic studies and drug development. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Commercial Suppliers and Availability

Alpha-D-glucose-d7 is available from several commercial suppliers, offering various isotopic and chemical purities to suit diverse research needs. The following table summarizes the offerings from prominent suppliers.



Supplier	Product Name	Catalog Number(s)	Isotopic Purity	Chemical Purity	Available Quantities
Sigma- Aldrich	D-Glucose- 1,2,3,4,5,6,6- d7	552003	97 atom % D[1]	≥99% (CP)[1]	100 mg, 1 g, 5 g, 10 g, 20 g[1]
MedChemEx press	alpha-D- glucose-d7	HY-128417S3	Not specified	Not specified	5 mg, 10 mg[2]
Cambridge Isotope Laboratories, Inc.	D-Glucose (D ₇ , 97-98%)	DLM-2062	97-98%	98%[3]	0.5 g, 1 g[3]
Genprice	alpha-D- glucose-d7	804-HY- 128417S3	Not specified	Not specified	Not specified

Core Applications in Research

Alpha-D-glucose-d7 serves as a powerful tracer in metabolic research due to the stable isotope label, which allows for the tracking of glucose metabolism through various pathways without the safety concerns associated with radioactive isotopes. Key applications include metabolic flux analysis, investigation of de novo lipogenesis, and advanced cellular imaging techniques.

Experimental Protocols Metabolic Flux Analysis using Stable Isotope Tracers

Metabolic flux analysis (MFA) with stable isotopes like **alpha-D-glucose-d7** is a crucial technique to quantify the rates of metabolic reactions within a biological system.[4]

Objective: To determine the flux through central carbon metabolism pathways, such as glycolysis and the pentose phosphate pathway (PPP).

Methodology:

• Cell Culture: Culture cells of interest to a metabolic steady state in standard growth medium.



- Isotope Labeling: Replace the standard medium with a medium containing alpha-Dglucose-d7 as the sole glucose source. The concentration should be similar to the original medium.
- Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into various metabolites. This time will vary depending on the cell type and the pathways being studied.
- Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract intracellular metabolites.
- Analytical Measurement: Analyze the isotopic enrichment of key metabolites (e.g., lactate, pyruvate, amino acids, and TCA cycle intermediates) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
- Data Analysis: Use computational modeling software to fit the measured labeling patterns to a metabolic network model and calculate the intracellular fluxes.[6]

Fig 1. Workflow for Metabolic Flux Analysis.

De Novo Lipogenesis Assay

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. **Alpha-D-glucose-d7** can be used to trace the carbon backbone of glucose as it is incorporated into newly synthesized lipids.[7]

Objective: To quantify the rate of de novo lipogenesis in cells or in vivo.

Methodology:

- Cell Culture or Animal Model: For in vitro studies, culture adipocytes or hepatocytes. For in vivo studies, administer alpha-D-glucose-d7 to the animal model, often through drinking water or injection.[8]
- Labeling Period: Allow for a sufficient period for the labeled glucose to be metabolized and incorporated into the lipid pool.



- Lipid Extraction: Harvest cells or tissues and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
- Lipid Analysis: Saponify the extracted lipids to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters FAMEs) for analysis.
- Mass Spectrometry: Analyze the isotopic enrichment in the newly synthesized fatty acids (e.g., palmitate, stearate) using gas chromatography-mass spectrometry (GC-MS).[9]
- Quantification: Calculate the fractional contribution of glucose to the fatty acid pool based on the deuterium enrichment.

Fig 2. Workflow for De Novo Lipogenesis Assay.

Stimulated Raman Scattering (SRS) Microscopy for Metabolic Imaging

SRS microscopy is a non-invasive imaging technique that can visualize the distribution of specific molecules in living cells and tissues. When cells are incubated with **alpha-D-glucose-d7**, the deuterium label provides a unique vibrational signature in the cell-silent region of the Raman spectrum, allowing for the imaging of glucose uptake and metabolism.[10]

Objective: To visualize the spatial and temporal dynamics of glucose metabolism in living cells.

Methodology:

- Cell Culture and Labeling: Culture cells on a microscope-compatible dish and replace the medium with one containing **alpha-D-glucose-d7**.
- SRS Imaging: Mount the dish on an SRS microscope. Tune the pump and Stokes laser beams to the Raman frequency of the C-D bond (around 2100-2200 cm⁻¹).
- Image Acquisition: Acquire SRS images at different time points to observe the dynamics of glucose uptake and incorporation into macromolecules like lipids and glycogen.[11]
- Image Analysis: Analyze the intensity and distribution of the SRS signal to quantify metabolic activity in different cellular compartments.



Signaling Pathways Involving Glucose Metabolism

The metabolism of glucose is intricately linked to various cellular signaling pathways that regulate cell growth, proliferation, and survival. Tracing glucose metabolism with **alpha-D-glucose-d7** can provide insights into the activity of these pathways.

Insulin Signaling Pathway

Insulin is a key regulator of glucose homeostasis. The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and utilization.[12]

Fig 3. Simplified Insulin Signaling Pathway.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic pathway parallel to glycolysis. It is crucial for generating NADPH, which is required for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting against oxidative stress, as well as for producing precursors for nucleotide synthesis.[13] The flux through the PPP can be assessed using specifically labeled glucose isotopes.[14]

Fig 4. Overview of the Pentose Phosphate Pathway.

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- To cite this document: BenchChem. [A Technical Guide to Alpha-D-Glucose-d7: Commercial Availability and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402036#commercial-suppliers-and-availability-of-alpha-d-glucose-d7]

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